p-Coumaric acid

概要

説明

p-Coumaric acid is an organic compound belonging to the phenolic acid family. It is commonly found in various plants, including fruits, vegetables, and grains. This compound is known for its antioxidant properties, which help protect the body from harmful free radicals . It is also involved in the prevention of cardiovascular diseases and cancer .

準備方法

Synthetic Routes and Reaction Conditions: p-Coumaric acid can be synthesized through the hydroxylation of cinnamic acid. One common method involves the use of chemical oxidants such as oxygen or hydrogen peroxide . Another approach is the bacterial synthesis using Escherichia coli, where phenylalanine and tyrosine serve as substrates. Phenylalanine ammonia lyase converts phenylalanine into cinnamic acid, which is then hydroxylated to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms to enhance yield and efficiency. For example, introducing specific genes into Escherichia coli can significantly increase the production of hydroxycinnamic acids .

化学反応の分析

Metal Complexation Reactions

p-Coumaric acid forms octahedral complexes with transition metals via carboxylate and hydroxyl group coordination. Synthesized complexes with Co(II), Ni(II), Cu(II), and Zn(II) show distinct structural and thermal properties :

Table 1: Key spectroscopic features of metal-p-coumarate complexes

| Metal Ion | ν(COO⁻) asym (cm⁻¹) | ν(COO⁻) sym (cm⁻¹) | Δν (cm⁻¹) | ν(M-O) (cm⁻¹) |

|---|---|---|---|---|

| Co(II) | 1513 | 1385 | 128 | 510, 531 |

| Ni(II) | 1515 | 1396 | 119 | 514, 535 |

| Cu(II) | 1505 | 1398 | 107 | 499, 571 |

| Zn(II) | 1511 | 1385 | 126 | 515, 533 |

The decreasing Δν (asymmetric-symmetric COO⁻ stretching difference) from Co(II) to Cu(II) indicates stronger metal-oxygen bonding . Magnetic moments (3.87-4.20 BM) confirm octahedral geometry for paramagnetic Co(II), Ni(II), and Cu(II) complexes .

Nitrosation Reactions

Reaction with sodium nitrite yields pH-dependent products through competing electrophilic substitution and oxidation pathways :

Table 2: Major products of this compound + NaNO₂

| pH | Products (% Yield) | Reaction Type |

|---|---|---|

| 2 | 4-Hydroxybenzaldehyde (16%) | Oxidative decarboxylation |

| Benzeneacetaldehyde oxime derivatives (85%) | Nitroso-addition | |

| 3-10 | 4-(2-Oxido-1,2,5-oxadiazol-3-yl)phenol (1-6%) | Cyclocondensation |

At pH 2, H⁺ catalyzes decarboxylation to form 4-hydroxybenzaldehyde, while nitrosation at the α,β-unsaturated carbonyl produces oxime derivatives . Neutral conditions favor heterocycle formation through [3+2] cycloaddition between the phenolic -OH and nitroso groups .

Thermal Decomposition Behavior

Thermogravimetric analysis reveals four-stage decomposition for metal complexes :

Table 3: Thermal decomposition parameters

| Complex | Stage 1 (℃) | Stage 2 (℃) | Final Residue |

|---|---|---|---|

| [Co(pCA)₂(H₂O)₂]·H₂O | 58 (H₂O loss) | 228 (ligand) | CoO (16.33%) |

| [Ni(pCA)₂(H₂O)₂]·2H₂O | 76 (H₂O) | 219 (ligand) | NiO (15.74%) |

| [Cu(pCA)₂(H₂O)₂] | 83 (H₂O) | 260 (ligand) | CuO (17.82%) |

| [Zn(pCA)₂(H₂O)₂]·H₂O | 62 (H₂O) | 178 (ligand) | ZnO (19.05%) |

Decomposition follows the sequence: crystal water loss → coordinated water elimination → ligand fragmentation → metal oxide formation. The Cu(II) complex shows highest thermal stability (final decomposition at 856℃) .

These reactions demonstrate this compound's versatility as a ligand in coordination chemistry and its susceptibility to pH-dependent electrophilic attacks. The metal complexes' defined decomposition pathways suggest potential applications in materials synthesis, while nitrosation products indicate biological implications for dietary nitrite interactions.

科学的研究の応用

Pharmacological Applications

p-Coumaric acid exhibits a range of pharmacological properties that make it a candidate for therapeutic use in various health conditions. The following sections detail its effects and mechanisms of action.

Anticancer Properties

Research has demonstrated that this compound possesses antiproliferative effects against cancer cells, particularly colon cancer. A study indicated that it induces apoptosis in HCT 15 and HT 29 colon cancer cells, leading to significant growth inhibition with IC50 values of approximately 1400 μmol/L and 1600 μmol/L, respectively. Key mechanisms include increased reactive oxygen species generation and disruption of mitochondrial membrane potential, which are indicative of apoptotic processes .

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. In a rat model induced by aluminum chloride, treatment with this compound ameliorated cognitive deficits and reduced oxidative stress and inflammation in the brain. This suggests its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant and Anti-inflammatory Activities

The compound exhibits strong antioxidant properties, reducing oxidative stress in various experimental models. It has been shown to enhance the antioxidant capacity in rats and reduce inflammatory markers such as tumor necrosis factor-alpha (TNF-α) in models of arthritis . These properties position this compound as a candidate for managing chronic inflammatory conditions.

Antimicrobial Effects

Studies have highlighted the antimicrobial activity of this compound against various pathogens. Its incorporation into food products could enhance preservation by inhibiting microbial growth .

Agricultural Applications

This compound also plays a role in agriculture, particularly in enhancing soil health and plant growth.

Soil Microbial Activity

Research indicates that this compound can positively influence the microbial community in the rhizosphere of plants like cucumber. It significantly increased soil dehydrogenase activity and microbial biomass carbon (MBC), suggesting enhanced soil fertility and plant health .

Plant Growth Promotion

By modulating soil microbial communities, this compound may contribute to improved plant growth and resilience against environmental stressors.

Cosmetic Applications

The cosmetic industry is increasingly interested in this compound due to its beneficial properties for skin health.

Skin Lightening Agent

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis. Its ability to inhibit melanin production positions it as a potential active ingredient for skin-lightening formulations .

Anti-aging Properties

Its antioxidant properties also suggest potential applications in anti-aging products by reducing oxidative stress on the skin.

Summary of Case Studies

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

p-Coumaric acid exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen and nitrogen species, thereby reducing oxidative stress . The compound also modulates gene expression and induces oxidative stress and DNA damage in cancer cells, leading to apoptosis . Additionally, it inhibits cell survival pathways, making it a potential therapeutic agent for cancer treatment .

類似化合物との比較

Caffeic Acid: Known for its antioxidant and anti-inflammatory properties.

Ferulic Acid: Used in cosmetics for its skin-protective effects.

p-Coumaric Acid: Found in various foods and has antioxidant properties.

Sinapic Acid: Exhibits anti-inflammatory and antioxidant activities.

Rosmarinic Acid: Commonly used in herbal medicine for its antioxidant properties.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct antioxidant and biological activities. Its ability to modulate gene expression and induce apoptosis in cancer cells sets it apart from other similar compounds .

生物活性

p-Coumaric acid (p-CA), a phenolic compound found in various plants, has garnered significant attention due to its diverse biological activities. This article delves into the biological effects of p-CA, highlighting its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, supported by empirical data and case studies.

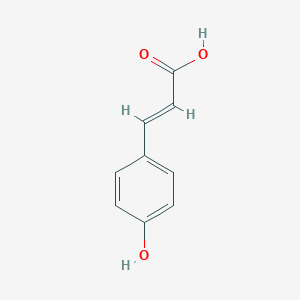

Chemical Structure and Sources

This compound is a hydroxycinnamic acid with the molecular formula CHO. It is commonly found in many fruits, vegetables, and whole grains. Its structure allows it to participate in various biochemical processes, contributing to its bioactivity.

Antioxidant Activity

Mechanism of Action:

p-CA exhibits potent antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. It activates the Nrf2 pathway, which upregulates the expression of antioxidant genes .

Research Findings:

- In vitro studies have shown that p-CA significantly reduces oxidative stress markers in various cell types, suggesting its potential role in mitigating oxidative damage associated with chronic diseases .

Anti-inflammatory Properties

Mechanism of Action:

p-CA inhibits the NF-κB signaling pathway, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation helps reduce inflammation in various tissues .

Research Findings:

- A study demonstrated that p-CA treatment reduced inflammation markers in a rat model of arthritis, indicating its potential as an anti-inflammatory agent .

Anticancer Effects

Mechanism of Action:

p-CA has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of cell cycle progression .

Case Studies:

- Colon Cancer:

- Breast Cancer:

Neuroprotective Effects

Mechanism of Action:

p-CA protects neuronal cells from oxidative stress-induced damage and apoptosis. It has been shown to improve cognitive function in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation .

Research Findings:

- In a study involving scopolamine-induced memory impairment in rats, p-CA treatment significantly improved memory performance and reduced depressive-like behaviors .

Summary Table of Biological Activities

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals; enhances antioxidant enzyme activity | Reduces oxidative stress markers in vitro |

| Anti-inflammatory | Inhibits NF-κB pathway; reduces pro-inflammatory cytokines | Decreases inflammation in arthritis models |

| Anticancer | Induces apoptosis; modulates cell cycle | Inhibits colon cancer cell proliferation |

| Neuroprotective | Protects against oxidative stress; reduces neuroinflammation | Improves cognitive function in animal models |

特性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSWKAQJJWESNS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901076 | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-98-4, 7400-08-0 | |

| Record name | trans-4-Hydroxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Coumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04066 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-coumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-COUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211.5 °C | |

| Record name | 4-Hydroxycinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。